molecular formula C28H26BrN3O6S B11433953 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

Cat. No.: B11433953
M. Wt: 612.5 g/mol
InChI Key: RRGWMKMGVQQYJH-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole group, a bromophenyl group, and a thienopyrimidine core, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the bromophenyl group and the benzodioxole moiety. Key reaction conditions include:

    Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride.

    Attachment of Benzodioxole Moiety: This step involves a nucleophilic substitution reaction with a benzodioxole derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide
  • **N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

Uniqueness

The presence of the bromophenyl group in N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide imparts unique chemical properties, such as increased reactivity and potential biological activity. This distinguishes it from similar compounds with different substituents.

Properties

Molecular Formula

C28H26BrN3O6S

Molecular Weight

612.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C28H26BrN3O6S/c29-20-8-6-19(7-9-20)22(33)16-32-21-11-13-39-26(21)27(35)31(28(32)36)12-3-1-2-4-25(34)30-15-18-5-10-23-24(14-18)38-17-37-23/h5-11,13-14H,1-4,12,15-17H2,(H,30,34)

InChI Key

RRGWMKMGVQQYJH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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